Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20504765
InChI: InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3/t12-/m0/s1
SMILES:
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

CAS No.:

Cat. No.: VC20504765

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate -

Specification

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Standard InChI InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3/t12-/m0/s1
Standard InChI Key BGSBOSKFCNZQQQ-LBPRGKRZSA-N
Isomeric SMILES C[C@]1(CN(CC12COC2)C(=O)OC(C)(C)C)CO
Canonical SMILES CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a spiro[3.4]octane core, a bicyclic system comprising a three-membered oxolane (2-oxa) ring fused to a four-membered azetidine (7-aza) ring. Key substituents include:

  • A tert-butoxycarbonyl (Boc) group at the 7-position, serving as a protective moiety for the secondary amine .

  • A (5S)-configured hydroxymethyl group and methyl group at the 5-position, introducing stereochemical complexity and functional versatility.

The stereochemistry at the 5-position is critical for molecular interactions in biological systems, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Comparative Structural Features of Related Spirocyclic Compounds

Compound NameCAS NumberMolecular FormulaKey Substituents
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1330764-06-1C₁₂H₂₁NO₄7-hydroxymethyl, 2-Boc
tert-butyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate 1934949-83-3C₁₂H₂₁NO₄5-hydroxymethyl, 7-Boc
Target compoundNot reportedC₁₃H₂₃NO₄5S-hydroxymethyl, 5-methyl, 7-Boc

Synthesis and Functionalization

Post-Synthetic Modifications

The hydroxymethyl group (-CH₂OH) at the 5-position offers a handle for further functionalization, such as:

  • Esterification: Conversion to esters for enhanced lipophilicity.

  • Oxidation: Formation of carboxylic acids or ketones.

  • Cross-coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Physicochemical Properties

Solubility and LogP

  • Solubility: Limited aqueous solubility (<1 mg/mL in water) due to the hydrophobic tert-butyl group. Miscible with dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) .

  • Calculated LogP: ~2.1 (using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Pharmaceutical Research

Role as a Building Block

Spirocyclic scaffolds are prized in drug discovery for their conformational rigidity, which reduces entropy penalties during target binding. The target compound’s applications include:

  • Protease inhibitors: The azetidine nitrogen participates in hydrogen bonding with catalytic residues.

  • Kinase inhibitors: The spiro core mimics ATP’s adenine ring, enabling competitive binding .

Case Study: Analogous Compounds

tert-butyl 5-azaspiro[3.4]octane-7-carboxylate (CAS 2580226-09-9) has been utilized in the synthesis of pre-clinical candidates for neurodegenerative diseases, demonstrating improved metabolic stability over linear analogs .

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